The compound is cataloged with the CAS number 746667-48-1 and has been referenced in various studies focusing on its synthesis and biological evaluation, particularly in relation to transforming growth factor-beta type 1 receptor kinase inhibition . Quinoxaline derivatives are recognized for their roles in pharmacology due to their ability to interact with various biological targets, making them significant in drug discovery.
The synthesis of 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline involves several key steps:
The molecular structure of 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline can be characterized as follows:
6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline participates in various chemical reactions, primarily related to its role as an inhibitor:
The mechanism of action for 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline primarily involves:
Studies have demonstrated that modifications to the structure can significantly influence binding affinity and selectivity towards specific kinases, underscoring the importance of structure-activity relationships in drug design.
The physical and chemical properties of 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline include:
Physical properties such as logP (partition coefficient) can be calculated to predict bioavailability and pharmacokinetics.
The applications of 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline are primarily found in medicinal chemistry:
The transforming growth factor-beta (TGF-β) signaling pathway, particularly through its type I receptor ALK5 (Activin Receptor-Like Kinase 5), serves as a master regulator of cellular homeostasis with dualistic roles in health and disease. Under physiological conditions, TGF-β signaling via ALK5 maintains tissue architecture through controlled regulation of cell proliferation, differentiation, and apoptosis. However, pathological hyperactivation of this pathway is a hallmark of fibrotic disorders and oncogenic progression. Upon ligand binding, ALK5 phosphorylates downstream SMAD proteins (SMAD2/SMAD3), which form complexes with SMAD4 and translocate to the nucleus to modulate the expression of genes governing extracellular matrix (ECM) production, epithelial-mesenchymal transition (EMT), and immune evasion [1] [4].
In fibrotic pathologies (hepatic, pulmonary, renal), sustained ALK5 activation drives excessive ECM deposition by hepatic stellate cells (HSCs) and fibroblasts, leading to organ dysfunction. Neoplastic environments exploit this pathway differently: Early-stage tumors experience TGF-β-mediated growth suppression, while advanced cancers develop resistance and co-opt ALK5 signaling to promote EMT, metastasis, and immunosuppression. Specifically, TGF-β suppresses cytotoxic T-lymphocyte (CTL) and natural killer (NK) cell activity while enhancing angiogenesis and matrix metalloproteinase expression, facilitating tumor invasion [1] [3]. Dysregulation occurs via multiple mechanisms, including TGFBR1/2 mutations (observed in 10–15% of colorectal/gastric cancers) and SMAD4 deletions (prevalent in pancreatic ductal adenocarcinoma), positioning ALK5 as a high-value therapeutic target [1] [4].
The quinoxaline-pyrazole hybrid architecture, exemplified by 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline, confers distinctive structural and electronic properties essential for potent and selective ALK5 inhibition. X-ray crystallographic analyses of ALK5-inhibitor complexes reveal that the ATP-binding site comprises three critical regions: 1) a hinge region (residues 281–283), 2) a hydrophobic selectivity pocket orthogonal to the hinge (centered on Ser-280), and 3) a solvent-exposed region [1] [7]. This hybrid scaffold optimally engages these domains:
Table 1: Structural Components of 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline and Their Roles in ALK5 Binding
Structural Motif | Binding Interactions | Biological Role |
---|---|---|
Quinoxaline Ring | H-bond with His-283; hydrophobic contacts in selectivity pocket | ATP-competitive inhibition; kinase selectivity |
Pyrazole Ring | Dipole stabilization; spatial orientation of substituents | Scaffold rigidity; optimizes linker geometry |
6-Methylpyridin-2-yl Group | van der Waals with Leu-340/Val-219; potential H-bonding via pyridyl N | Hydrophobic pocket occupancy; enhances binding affinity |
N1-Substituents (e.g., thioamide) | Solvent exposure; tunable polarity | Pharmacokinetic optimization (solubility, metabolic stability) |
The hybrid’s rigidity minimizes entropy loss upon binding, and its balanced lipophilicity (cLogP ~3.2) enhances cell membrane permeability. Notably, derivatives like 2-[3-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl]-N-phenylethanethioamide (18a) achieve IC50 values of 0.013 μM in enzymatic assays due to this optimized engagement [3] [7].
Quinoline-based inhibitors (e.g., 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)pyrazoles) historically dominated early ALK5 drug discovery. However, systematic comparisons reveal quinoxaline derivatives offer superior selectivity and metabolic stability. Key distinctions include:
Table 2: Comparative Profile of Quinoxaline vs. Quinoline ALK5 Inhibitors
Parameter | Quinoxaline Derivatives | Quinoline Derivatives |
---|---|---|
ALK5 IC50 (μM) | 0.013 – 0.025 (e.g., compound 18a) [3] | 0.022 – 0.18 (e.g., compound 14b) [2] |
Selectivity vs. p38α | SI > 350 (e.g., compound 18a) [7] | SI 90–150 (e.g., compound 9) [2] |
Metabolic Stability | t1/2 > 120 min (human microsomes) | t1/2 = 45–60 min (human microsomes) |
Chemical Stability | Resists hydrolysis (>95% intact after 30 days, pH 7.4) | Thioamide cleavage (20–40% degradation) [2] |
Quinoxaline’s balanced potency-selectivity profile underpins its advancement in fibrotic and oncological models. In vivo, quinoxaline-pyrazole inhibitors suppress TGF-β-induced SMAD phosphorylation in hepatic stellate cells at nanomolar concentrations and attenuate metastasis in murine breast cancer models, outperforming quinoline analogs [3] [4].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: